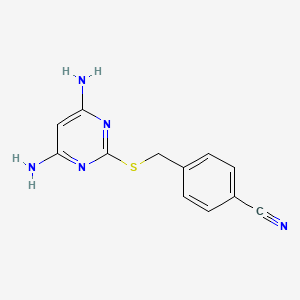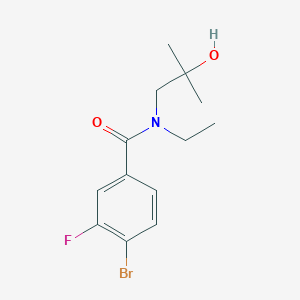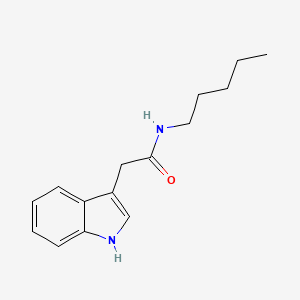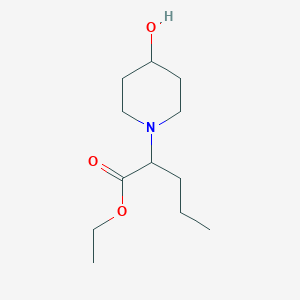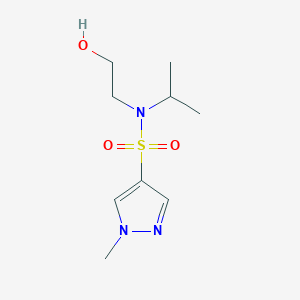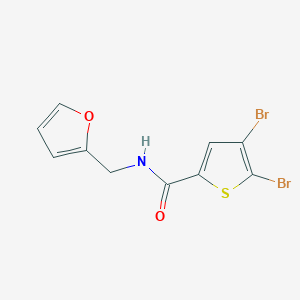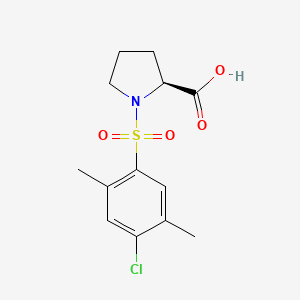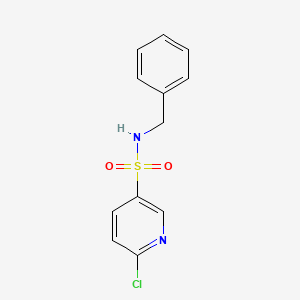
N-benzyl-6-chloropyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-6-chloropyridine-3-sulfonamide is an organic compound with the molecular formula C12H11ClN2O2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzyl group and a chloropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloropyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with benzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-6-chloropyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include amine derivatives if the starting material contains a nitro group.
Wissenschaftliche Forschungsanwendungen
N-benzyl-6-chloropyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its sulfonamide group, it is explored for potential therapeutic applications, particularly as an antibacterial agent. Sulfonamides are known to inhibit bacterial enzymes, making them useful in treating infections.
Industry: It is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the production of dyes and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-benzyl-6-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the sulfonamide group inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the benzyl and chloropyridine groups may enhance the compound’s binding affinity to the target enzyme, increasing its potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dibenzyl-6-chloropyridine-3-sulfonamide: This compound has two benzyl groups attached to the sulfonamide nitrogen, making it structurally similar but with different chemical properties.
6-chloropyridine-3-sulfonamide: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological assays.
N-benzyl-4-chloropyridine-3-sulfonamide: Similar structure but with the chlorine atom in a different position on the pyridine ring.
Uniqueness
N-benzyl-6-chloropyridine-3-sulfonamide is unique due to the specific positioning of the benzyl and chlorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the benzyl group enhances its hydrophobicity, potentially improving its ability to penetrate biological membranes and interact with target enzymes.
Eigenschaften
Molekularformel |
C12H11ClN2O2S |
|---|---|
Molekulargewicht |
282.75 g/mol |
IUPAC-Name |
N-benzyl-6-chloropyridine-3-sulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c13-12-7-6-11(9-14-12)18(16,17)15-8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 |
InChI-Schlüssel |
XIRJGLVHDDVNKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


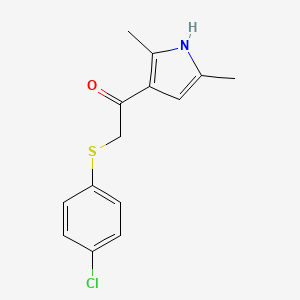
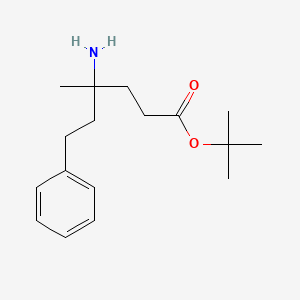
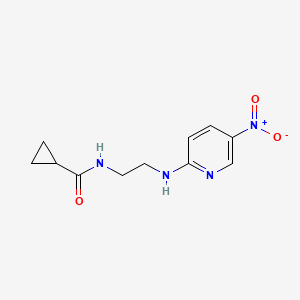
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)


